1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine
Description
1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine is a piperazine derivative characterized by a 6-chloropyridin-3-ylmethyl group and a 1-phenylethyl substituent on the piperazine ring. Piperazine derivatives are widely explored for diverse therapeutic applications, including anticancer, antihistaminic, and insecticidal activities, depending on substituent patterns . The chloropyridine moiety is often associated with insecticidal properties in neonicotinoid analogs, while the phenylethyl group may influence receptor binding in central nervous system (CNS) ligands .
Properties
CAS No. |
918480-94-1 |
|---|---|
Molecular Formula |
C18H22ClN3 |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine |
InChI |
InChI=1S/C18H22ClN3/c1-15(17-5-3-2-4-6-17)22-11-9-21(10-12-22)14-16-7-8-18(19)20-13-16/h2-8,13,15H,9-12,14H2,1H3 |
InChI Key |
VHURPGCGSRKTRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)CC3=CN=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with 1-phenylethylpiperazine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with cellular receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine Derivatives with Chloropyridine Substituents
The 6-chloropyridin-3-ylmethyl group is a key feature in several bioactive piperazines. For example:
- Compound 4 (1-[(6-chloropyridin-3-yl)methyl]-4-methyl-3-oxopiperazin-2-ylidenecyanamide) exhibits potent insecticidal activity, acting as a bioisosteric replacement for imidazolidine in neonicotinoids . The rigidity of the dihydropiperazine ring enhances stability compared to acyclic analogs.
- 1-[(6-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine () demonstrates structural similarity but lacks the phenylethyl group, suggesting that sulfonyl modifications may alter target specificity .
Key Insight : The chloropyridine group contributes to insecticidal activity, but additional substituents like phenylethyl or sulfonyl groups modulate pharmacological profiles and metabolic stability.
Piperazines with Phenylethyl or Aryl Substituents
- 4-(1-Phenylethyl)-1-(1-naphthyl)-piperazine (Compound 10 in ) shows moderate dopamine D-2 receptor affinity (Ki = 120 nM) and potent serotonin 5-HT1A receptor binding (Ki = 8.3 nM).
- Cyclizine (1-benzhydryl-4-methylpiperazine) is an H1 antihistamine with anti-inflammatory properties. Replacing the benzhydryl group with chloropyridine and phenylethyl substituents may shift activity from antihistaminic to insecticidal or cytotoxic .
Key Insight : Phenylethyl and aryl groups influence receptor selectivity and pharmacokinetics, with larger aromatic substituents often enhancing CNS activity.
Anticancer Piperazine Derivatives
- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines () demonstrate cytotoxicity against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines (IC50: 2–10 µM). The 4-chlorobenzhydryl group enhances DNA intercalation, while benzoyl substitutions modulate solubility .
- SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine), a sigma-1 receptor agonist, shows antidepressant activity, highlighting the therapeutic versatility of piperazine scaffolds .
Key Insight : Chlorinated aromatic groups improve cytotoxicity, but phenylethyl substituents may redirect activity toward neurological targets.
Physicochemical and Metabolic Comparisons
- 1-[(6-Chloropyridin-3-yl)methyl]-4-(4-methoxyphenyl)piperazine () has a molecular weight of 317.8 g/mol and purity ≥95%, suggesting favorable synthetic scalability .
- Meclizine (1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)-methyl]piperazine) undergoes extensive hepatic metabolism, producing N-dealkylated and hydroxylated metabolites . The target compound’s chloropyridine and phenylethyl groups may reduce metabolic clearance compared to meclizine.
Key Insight : Chloropyridine substituents may enhance metabolic stability, while phenylethyl groups could increase lipophilicity and tissue penetration.
Data Tables
Table 2: Physicochemical Properties
Biological Activity
1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine is a piperazine derivative that exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. This compound is characterized by its unique structural features, including a chloropyridinyl moiety and a phenylethyl substituent, which contribute to its interaction with various biological targets.
- Molecular Formula : CHClN
- Molecular Weight : 239.74 g/mol
- CAS Number : 1016745-43-9
The biological activity of 1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine is primarily attributed to its ability to interact with specific receptors and enzymes in the central nervous system. The piperazine scaffold is known for its versatility in forming interactions with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects, including:
- Antidepressant Activity : It has been shown to modulate serotonin levels, which may contribute to its antidepressant properties.
- Anxiolytic Effects : The compound demonstrates potential in reducing anxiety through its action on GABAergic systems.
- Neuroprotective Properties : Studies suggest that it may offer neuroprotection against oxidative stress and neuroinflammation.
Structure-Activity Relationship (SAR)
A detailed structure–activity relationship analysis has been conducted to understand how modifications to the piperazine structure influence biological activity. Key findings include:
- Substituents on the piperazine ring significantly affect receptor binding affinity.
- The presence of the chloropyridinyl group enhances lipophilicity, improving the compound's ability to cross the blood-brain barrier.
Case Studies
| Study | Findings |
|---|---|
| In Vivo Study on Depression Models | The compound showed a significant reduction in depressive-like behaviors in rodent models, indicating potential as an antidepressant agent. |
| Anxiety Assessment in Animal Models | Anxiolytic effects were observed at doses that did not impair motor function, suggesting a favorable safety profile. |
| Neuroprotection Against Oxidative Stress | In vitro studies demonstrated that the compound reduced neuronal cell death induced by oxidative agents, highlighting its neuroprotective potential. |
Research Findings
Recent studies have highlighted the importance of piperazine derivatives in drug discovery. The following are notable findings related to 1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine:
- Antimicrobial Activity : Preliminary evaluations have shown that this compound exhibits antimicrobial properties against various bacterial strains.
- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that it selectively induces apoptosis in cancer cell lines while sparing normal cells, indicating potential for anticancer applications.
- Binding Affinity Studies : Radiolabeled binding assays demonstrated high affinity for serotonin receptors, supporting its role as a potential therapeutic agent for mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
